2-(3,5-dimethoxybenzamido)-N-methylthiophene-3-carboxamide
Description
2-(3,5-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide is a heterocyclic organic compound with the molecular formula C₁₅H₁₆N₂O₄S and a molecular weight of 320.3635 g/mol. Its structure features:
- A thiophene ring substituted at position 3 with a carboxamide group (N-methyl).
- A benzamido group at position 2 of the thiophene, bearing methoxy substituents at the 3 and 5 positions of the benzene ring.
Properties
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-16-14(19)12-4-5-22-15(12)17-13(18)9-6-10(20-2)8-11(7-9)21-3/h4-8H,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOYNWPWBYAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxybenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:
Preparation of 3,5-dimethoxybenzoic acid: This can be synthesized from 3,5-dimethoxytoluene through oxidation reactions.
Formation of 3,5-dimethoxybenzamide: The 3,5-dimethoxybenzoic acid is then converted to 3,5-dimethoxybenzamide by reacting with ammonia or an amine derivative.
Synthesis of N-methylthiophene-3-carboxamide: This involves the reaction of thiophene-3-carboxylic acid with methylamine.
Coupling Reaction: Finally, the 3,5-dimethoxybenzamide is coupled with N-methylthiophene-3-carboxamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethoxybenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptor sites, inhibiting the activity of specific enzymes or proteins . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Isomer: BG14547 (2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide)
Key Differences :
- Substituent Positions : The methoxy groups on the benzamido moiety are at 2,4-positions (vs. 3,5 in the target compound).
- Electronic Effects: The 3,5-substitution may reduce steric hindrance, favoring interactions with planar binding pockets (e.g., enzyme active sites).
| Parameter | Target Compound | BG14547 |
|---|---|---|
| CAS Number | Not Provided | 864974-54-9 |
| Molecular Formula | C₁₅H₁₆N₂O₄S | C₁₅H₁₆N₂O₄S |
| Molecular Weight (g/mol) | 320.3635 | 320.3635 |
| Substituent Positions | 3,5-Dimethoxybenzamido | 2,4-Dimethoxybenzamido |
| Core Structure | Thiophene-3-carboxamide | Thiophene-3-carboxamide |
Heterocyclic Analog: BG14548 (N-(3,5-Dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
Key Differences :
- Core Heterocycle : BG14548 replaces the thiophene with a tetrahydropyrimidine ring containing two oxo groups and a phenyl substituent.
- Functional Groups : The 3,5-dimethoxyphenyl group is retained, but the carboxamide is attached to a pyrimidine core.
- Hydrogen Bonding: The pyrimidine’s oxo groups may engage in stronger hydrogen bonding compared to the thiophene’s sulfur atom.
| Parameter | Target Compound | BG14548 |
|---|---|---|
| CAS Number | Not Provided | 896679-93-9 |
| Molecular Formula | C₁₅H₁₆N₂O₄S | C₁₉H₁₇N₃O₅ |
| Molecular Weight (g/mol) | 320.3635 | 367.3554 |
| Core Structure | Thiophene-3-carboxamide | Tetrahydropyrimidine-5-carboxamide |
| Substituents | 3,5-Dimethoxybenzamido | 3,5-Dimethoxyphenyl, phenyl |
Hypothesized Pharmacological Implications
While biological data are absent in the provided evidence, structural analysis permits the following hypotheses:
- Target Compound vs. BG14547 :
- The symmetrical 3,5-dimethoxy substitution may improve metabolic stability by blocking oxidation at para positions, whereas BG14547’s 2,4-substitution could be more susceptible to enzymatic degradation.
- Target Compound vs. BG14548 :
- The thiophene core may favor interactions with sulfur-binding enzymes (e.g., cytochrome P450), while the pyrimidine core in BG14548 might target nucleotide-binding proteins (e.g., kinases or DNA polymerases).
Biological Activity
2-(3,5-dimethoxybenzamido)-N-methylthiophene-3-carboxamide is a synthetic compound with a complex structure that includes a thiophene ring and a dimethoxybenzamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pain modulation and enzyme inhibition.
Chemical Structure
The molecular formula of this compound is C15H18N2O3S. The structure can be represented as follows:
Target Receptors
The primary biological target of this compound is the P2X3 receptor , which is involved in mediating pain sensation. Activation of P2X3 receptors by ATP is known to contribute to hyperalgesia and allodynia, making this compound a candidate for pain management therapies.
Mode of Action
The interaction with P2X3 receptors suggests that this compound may inhibit pain signaling pathways. This mechanism positions the compound as a potential analgesic agent.
Tyrosinase Inhibition
Recent studies have evaluated the tyrosinase inhibitory activity of analogs related to this compound. For instance, various analogs demonstrated significant inhibition of mushroom tyrosinase, with IC50 values indicating their potency compared to known inhibitors like kojic acid. The strongest analogs exhibited IC50 values as low as 1.12 µM, showcasing a substantial increase in inhibitory activity over traditional inhibitors .
Cytotoxicity Studies
In vitro studies on B16F10 murine melanoma cells revealed that certain analogs did not exhibit cytotoxic effects at concentrations up to 20 µM over 48 and 72 hours. However, one analog showed concentration-dependent cytotoxicity at lower concentrations, necessitating further investigation into its safety profile .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
